5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide
CAS No.:
Cat. No.: VC18715841
Molecular Formula: C22H21N5O3
Molecular Weight: 403.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N5O3 |
|---|---|
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | 5-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide |
| Standard InChI | InChI=1S/C22H21N5O3/c1-13-4-5-14(10-16(13)20(23)28)17-12-27-9-8-24-22(27)21(26-17)25-15-6-7-18(29-2)19(11-15)30-3/h4-12H,1-3H3,(H2,23,28)(H,25,26) |
| Standard InChI Key | JRJFRHPDXVGXKH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=CN3C=CN=C3C(=N2)NC4=CC(=C(C=C4)OC)OC)C(=O)N |
Introduction
5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide is a complex organic compound belonging to the class of imidazopyrazine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, particularly in oncology and molecular biology. The compound's unique structure combines an imidazo[1,2-a]pyrazine moiety with a methoxy-substituted aniline, indicating its potential as a bioactive agent.
Synthesis
The synthesis of 5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide involves multi-step organic reactions. While specific synthetic routes are often proprietary or detailed in patents, general methods may include careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Mechanism of Action
The mechanism of action for compounds like 5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide often involves interaction with specific proteins or enzymes within biological pathways. Research indicates that imidazopyrazine derivatives have shown promise in inhibiting specific kinases involved in cancer progression.
Potential Applications
5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide has potential applications in:
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Oncology: As a kinase inhibitor, it could play a role in treating various cancers by inhibiting cell proliferation pathways.
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Molecular Biology: Its unique structure suggests potential utility in studying biological pathways and developing targeted therapies.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide | Not specified | Approximately 403.44 (similar compounds) | 1181328-85-7 |
| 5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide | C22H21N5O3 | 403.4 | 1181328-52-8 |
| 5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide (variant) | C22H21N5O4 | 419.4 | 1181329-08-7 |
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